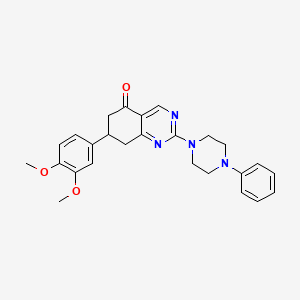![molecular formula C19H24F3N3O3 B15022545 4-tert-butyl-N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B15022545.png)
4-tert-butyl-N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a tert-butyl group, a butyl group, and a trifluoromethyl group attached to an imidazolidinone ring, which is further connected to a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring is synthesized by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Attachment of the Benzamide Moiety: The benzamide moiety is attached through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.
Addition of the tert-Butyl and Butyl Groups: The tert-butyl and butyl groups are introduced via alkylation reactions using appropriate alkyl halides and bases.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
4-tert-butyl-N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
4-tert-butyl-N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
作用機序
The mechanism of action of 4-tert-butyl-N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition. The exact pathways involved can vary and are often the subject of ongoing research.
類似化合物との比較
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl ((2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate
- 4-tert-Butyl-2,6-dimethyl-3,5-dinitroacetophenone
Uniqueness
4-tert-butyl-N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, can enhance its stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.
特性
分子式 |
C19H24F3N3O3 |
|---|---|
分子量 |
399.4 g/mol |
IUPAC名 |
4-tert-butyl-N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide |
InChI |
InChI=1S/C19H24F3N3O3/c1-5-6-11-25-15(27)18(19(20,21)22,24-16(25)28)23-14(26)12-7-9-13(10-8-12)17(2,3)4/h7-10H,5-6,11H2,1-4H3,(H,23,26)(H,24,28) |
InChIキー |
AICXLABDFZCHFA-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=O)C(NC1=O)(C(F)(F)F)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(3-nitrophenyl)methylidene]-2-(3-toluidino)acetohydrazide](/img/structure/B15022462.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide](/img/structure/B15022468.png)
![3-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-[2-(4-methoxy-phenyl)-ethyl]-propionamide](/img/structure/B15022473.png)
![8-(1,3-Benzodioxol-5-ylmethylamino)-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B15022474.png)

![2,4-dibromo-6-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}benzene-1,3-diol](/img/structure/B15022489.png)
![6-(4-chlorophenyl)-3-methyl-N-(2-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022496.png)
![1-(4-Bromophenyl)-2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B15022498.png)
![N-(4-ethylphenyl)-4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15022511.png)
![(2E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide](/img/structure/B15022515.png)
![N-[2-(Benzylsulfanyl)-1-(N'-cyclohexylidenehydrazinecarbonyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B15022528.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B15022539.png)
![N-(2-Methoxyphenyl)-N-({N'-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B15022551.png)
![N-(3-{[(5-chloronaphthalen-1-yl)carbonyl]amino}-4-methoxyphenyl)furan-2-carboxamide](/img/structure/B15022559.png)
